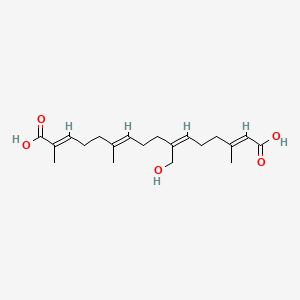
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was first isolated from the medicinal plant Croton sublyratus and has been identified in Croton stellatopilosus . (2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is known for its antibacterial activity against Helicobacter pylori, the bacteria responsible for gastric ulcers . In Japan, it is used as a pharmaceutical drug under the trade name Kelnac for the treatment of gastritis and gastric ulcers .
準備方法
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid can be synthesized through a practical total synthesis method involving highly Z-selective Wittig olefination of α-acetal ketones . This method provides a useful approach for constructing trisubstituted olefin moieties. The synthesis involves the olefination of aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether, resulting in excellent Z-selectivity .
Industrial production methods include the preparation of inclusion complexes by mixing plaunotol with cyclodextrins such as α-CD, β-CD, γ-CD, and hydroxypropyl-β-cyclodextrin . These inclusion complexes are characterized using techniques like SEM, XRD, DSC, and FT-IR, and are evaluated for their aqueous solubility and thermal stability .
化学反応の分析
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triphenylphosphonium salts, potassium base, and 18-crown-6 ether for the Wittig olefination . Major products formed from these reactions include trisubstituted olefin moieties .
科学的研究の応用
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other diterpene compounds . In biology, it has been shown to have antibacterial activity against Helicobacter pylori, making it useful in the treatment of gastric ulcers . In medicine, it is used as a pharmaceutical drug for treating gastritis and gastric ulcers under the trade name Kelnac . In industry, it is used in the preparation of inclusion complexes with cyclodextrins to enhance its solubility and antibacterial activity .
作用機序
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid promotes healing of the gastric mucosa through several mechanisms. It enhances the production of mucus and bicarbonate in the stomach, which serve as protective barriers and neutralize stomach acid . Additionally, plaunotol increases the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) expression, contributing to its gastroprotective effects . It also exhibits anti-inflammatory activity by inhibiting nitric oxide production and suppressing the expression of the inducible nitric oxide synthase (iNOS) gene .
類似化合物との比較
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is unique among diterpenes due to its specific antibacterial activity against Helicobacter pylori and its gastroprotective properties . Similar compounds include plaunolide and plaunol E, which are also isolated from Croton stellatopilosus . These compounds exhibit anti-inflammatory activity but differ in their inhibitory effects on nitric oxide production and gene expression . This compound’s ability to enhance mucus and bicarbonate production, as well as its specific antibacterial activity, sets it apart from other diterpenes .
特性
CAS番号 |
95310-55-7 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid |
InChI |
InChI=1S/C20H30O5/c1-15(7-4-10-17(3)20(24)25)8-5-11-18(14-21)12-6-9-16(2)13-19(22)23/h8,10,12-13,21H,4-7,9,11,14H2,1-3H3,(H,22,23)(H,24,25)/b15-8+,16-13+,17-10+,18-12- |
InChIキー |
WABHLKFUWZBQML-XZYVXGMNSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |
異性体SMILES |
C/C(=C\CC/C(=C/CC/C(=C/C(=O)O)/C)/CO)/CC/C=C(\C)/C(=O)O |
正規SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |
同義語 |
plaunotol M-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















